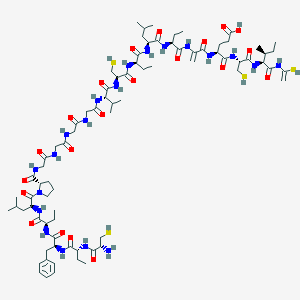
1,4-二丁氧基苯
描述
1,4-Dibutoxybenzene (1,4-DBB) is an organic compound belonging to the class of compounds known as alkylbenzenes. It is a colorless, volatile liquid with a sweet, aromatic odor. It is used in the synthesis of a variety of organic compounds and is used in a variety of laboratory experiments. 1,4-DBB is also used as a solvent in the production of pharmaceuticals and in the manufacture of dyes and pigments.
科学研究应用
有机合成
1,4-二丁氧基苯: 在有机合成中得到应用,特别是在亲电芳香取代反应中 . 它作为合成各种苯衍生物的前体,这些衍生物在开发药物、农用化学品和其他有机化合物方面至关重要。
聚合物研究
在聚合物科学中,1,4-二丁氧基苯是创造新型共轭聚合物的一种关键单体 . 这些聚合物具有很高的热稳定性,并因其在光电子学领域的潜力而被探索,例如发光二极管和其他电致发光器件。
药物开发
该化合物在药物开发的药代动力学和药效学中发挥作用 . 它的衍生物可用于改变新化学实体的溶解度、渗透性和代谢稳定性,从而影响其疗效和安全性特征。
材料科学
1,4-二丁氧基苯: 通过作为电导材料合成的组成部分,为材料科学做出了贡献 . 它的电气特性正在被研究,用于各种应用,包括传感器和电子设备。
分析化学
在分析化学中,1,4-二丁氧基苯可用作色谱法和质谱法中的标准物质或参考化合物,以帮助识别和量化样品中的物质 .
环境应用
虽然没有广泛记录1,4-二丁氧基苯的具体环境应用,但像它这样的化合物可能会对其环境释放和影响进行评估,有助于更安全的化学品管理实践 .
安全和危害
1,4-Dibutoxybenzene may cause skin and eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .
Relevant Papers Several papers related to 1,4-Dibutoxybenzene were found during the search . These papers could provide more detailed information on the topics discussed above.
作用机制
Target of Action
1,4-Dibutoxybenzene is an organic compound . .
Mode of Action
It’s known that benzene derivatives can undergo electrophilic aromatic substitution . This involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .
Pharmacokinetics
Its physical and chemical properties such as its molecular weight (22232), boiling point (158 °C / 15mmHg), and solubility (soluble in methanol) could influence its bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,4-Dibutoxybenzene. For instance, its stability could be affected by temperature, given its specific boiling point . .
生化分析
Cellular Effects
The cellular effects of 1,4-Dibutoxybenzene are largely unknown due to the lack of comprehensive studies. Like other organic compounds, it is likely that 1,4-Dibutoxybenzene can influence cell function by interacting with various cellular components. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of 1,4-Dibutoxybenzene in animal models. Therefore, it is not possible to comment on any threshold effects observed in these studies, or any toxic or adverse effects at high doses .
属性
IUPAC Name |
1,4-dibutoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-3-5-11-15-13-7-9-14(10-8-13)16-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROGCHDPRZRKTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059295 | |
| Record name | Benzene, 1,4-dibutoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104-36-9 | |
| Record name | 1,4-Dibutoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,4-dibutoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Dibutoxybenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Dibutoxybenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2754 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,4-dibutoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,4-dibutoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dibutoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient method to synthesize 1,4-dibutoxybenzene according to the research?
A1: The research paper describes a phase transfer catalyzed synthesis of 1,4-dibutoxybenzene []. This method utilizes readily available starting materials, hydroquinone and 1-bromobutane, along with potassium hydroxide and tetrabutylammonium bromide as the phase transfer catalyst. The reaction is carried out in water, and by optimizing the reaction conditions, the researchers achieved a high yield of 94% for 1,4-dibutoxybenzene.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















